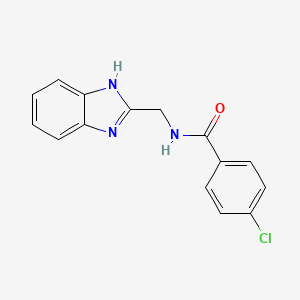

N-(1H-benzimidazol-2-ylmethyl)-4-chlorobenzamide

Description

N-(1H-Benzimidazol-2-ylmethyl)-4-chlorobenzamide is a synthetic benzamide derivative featuring a benzimidazole scaffold linked via a methylene bridge to a 4-chlorobenzamide group. This compound belongs to a class of molecules designed for diverse biological applications, including antimicrobial, anti-inflammatory, and neuroprotective activities.

Synthetic routes typically involve multi-step procedures, such as condensation reactions between substituted benzimidazole intermediates and 4-chlorobenzoyl chloride derivatives. For example, analogous compounds are synthesized via hydrazide intermediates or Mannich reactions, as reported in studies focusing on benzimidazole-based hybrids .

Properties

IUPAC Name |

N-(1H-benzimidazol-2-ylmethyl)-4-chlorobenzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H12ClN3O/c16-11-7-5-10(6-8-11)15(20)17-9-14-18-12-3-1-2-4-13(12)19-14/h1-8H,9H2,(H,17,20)(H,18,19) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UECGJVBSOUGXBB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)NC(=N2)CNC(=O)C3=CC=C(C=C3)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H12ClN3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

285.73 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(1H-benzimidazol-2-ylmethyl)-4-chlorobenzamide typically involves the condensation of 2-chloromethylbenzimidazole with 4-chlorobenzoyl chloride. The reaction is carried out in the presence of a base such as triethylamine in an organic solvent like dichloromethane. The reaction mixture is stirred at room temperature for several hours, followed by purification through recrystallization or column chromatography .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions, such as temperature, solvent, and reaction time, is crucial for large-scale synthesis .

Chemical Reactions Analysis

Types of Reactions: N-(1H-benzimidazol-2-ylmethyl)-4-chlorobenzamide undergoes various chemical reactions, including:

Oxidation: The benzimidazole ring can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

Reduction: The compound can be reduced using reducing agents such as sodium borohydride or lithium aluminum hydride.

Substitution: The chlorobenzamide group can undergo nucleophilic substitution reactions with nucleophiles like amines or thiols.

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.

Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

Substitution: Amines or thiols in the presence of a base like sodium hydroxide or potassium carbonate.

Major Products:

Oxidation: Formation of benzimidazole N-oxide derivatives.

Reduction: Formation of reduced benzimidazole derivatives.

Substitution: Formation of substituted benzimidazole derivatives with various functional groups.

Scientific Research Applications

Chemistry: N-(1H-benzimidazol-2-ylmethyl)-4-chlorobenzamide is used as a building block in the synthesis of more complex benzimidazole derivatives.

Biology: In biological research, this compound is studied for its antimicrobial and antiviral properties. It has shown promising activity against various bacterial and viral strains, making it a potential candidate for the development of new antibiotics and antiviral drugs .

Medicine: The compound’s anticancer properties are of significant interest in medicinal chemistry. It has been found to inhibit the growth of certain cancer cell lines, suggesting its potential use as an anticancer agent .

Industry: In the industrial sector, this compound is used in the formulation of fungicides and pesticides. Its ability to inhibit the growth of fungi and pests makes it valuable in agriculture .

Mechanism of Action

The mechanism of action of N-(1H-benzimidazol-2-ylmethyl)-4-chlorobenzamide involves its interaction with specific molecular targets and pathways. The compound binds to the active sites of enzymes or receptors, inhibiting their activity. For example, in antimicrobial applications, it targets bacterial enzymes involved in cell wall synthesis, leading to cell lysis and death . In anticancer applications, it interferes with the DNA replication process, inhibiting the proliferation of cancer cells .

Comparison with Similar Compounds

Pharmacological Performance

- Neuroprotection : Compound 13 demonstrates potent mGluR5 antagonism (IC₅₀ = 0.8 µM), outperforming earlier benzimidazole derivatives lacking the 4-chlorobenzamide group .

- Antimicrobial Efficacy : Derivative 17 shows broad-spectrum activity (MIC = 2–4 µg/mL against S. aureus and C. albicans), attributed to the synergistic effect of the 2-chlorophenyl substitution and benzamide group .

- Anti-inflammatory Action : Compound 5c reduces edema by 68%, comparable to indomethacin, likely due to COX-2 inhibition mediated by the thiazole-chlorobenzamide hybrid .

Mechanistic and Structural Insights

- Benzimidazole-Chlorobenzamide Hybrids : The 4-chlorobenzamide group enhances hydrogen bonding with target proteins (e.g., mGluR5 or bacterial enzymes), while the benzimidazole core provides π-π stacking interactions .

- Scaffold Modifications : Replacing benzimidazole with thiazole (Compound 5c) reduces steric hindrance, improving binding to inflammatory mediators . Conversely, isobenzofurooxazol derivatives (E-4b) exhibit high crystallinity, favoring formulation stability .

Q & A

Basic Research Questions

Q. What synthetic routes are recommended for preparing N-(1H-benzimidazol-2-ylmethyl)-4-chlorobenzamide, and how can purity be ensured?

- Methodology : A common approach involves condensation reactions between benzimidazole derivatives and 4-chlorobenzamide precursors. For example, refluxing intermediates like N'-{4-[2-(1H-benzimidazol-2-yl)-2-oxoethyl]phenyl}-2-hydroxyacetohydrazide with benzamide in a water bath (100°C, 2 hours) under reflux conditions, followed by recrystallization in methanol to isolate the product .

- Purity Control : Thin-layer chromatography (TLC) and nuclear magnetic resonance (NMR) spectroscopy are critical for monitoring reaction progress and confirming purity. Ensure baseline separation in TLC (e.g., using ethyl acetate/hexane) and validate structural integrity via 1H/13C NMR peak assignments .

Q. Which spectroscopic techniques are most effective for characterizing this compound?

- Primary Techniques :

NMR Spectroscopy : Assign peaks based on chemical shifts (e.g., aromatic protons at δ 7.2–8.5 ppm, amide NH near δ 10 ppm) and coupling constants. Multiplicity patterns (e.g., doublets for para-substituted chlorobenzamide) aid in structural confirmation .

Mass Spectrometry : High-resolution mass spectrometry (HRMS) confirms molecular weight (e.g., [M+H]+ at m/z calculated for C15H12ClN3O). Electrospray ionization (ESI) is preferred for polar benzamide derivatives .

- Supplementary Methods : Infrared (IR) spectroscopy verifies functional groups (e.g., amide C=O stretch ~1650 cm⁻¹) .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve synthetic yield?

- Key Variables :

- Solvent Selection : Polar aprotic solvents (e.g., DMF, DMSO) enhance solubility of intermediates, while inert atmospheres (N2/Ar) prevent oxidation of sensitive groups like thiols or amines .

- Catalysis : Base catalysts (e.g., K2CO3) facilitate nucleophilic substitutions in benzimidazole-amide coupling .

- Case Study : A 75% yield was achieved for a structurally analogous compound by maintaining strict temperature control (60–80°C) and using excess benzamide to drive the reaction to completion .

Q. What computational methods are suitable for studying its electronic structure and reactivity?

- Density Functional Theory (DFT) : Use hybrid functionals (e.g., B3LYP) with basis sets like 6-31G(d,p) to calculate molecular orbitals, electrostatic potentials, and reaction pathways. DFT can predict sites of electrophilic/nucleophilic attack, such as the chlorobenzamide moiety’s susceptibility to hydrolysis .

- Molecular Dynamics (MD) : Simulate solvation effects in biological systems (e.g., water or lipid bilayers) to model interactions with target proteins .

Q. How can structure-activity relationships (SAR) guide the design of analogs with enhanced bioactivity?

- Modification Strategies :

Benzimidazole Substitution : Introduce electron-withdrawing groups (e.g., -NO2) at the benzimidazole 5-position to enhance binding to hydrophobic enzyme pockets .

Amide Linker Optimization : Replace the methylene bridge with ethylene to improve conformational flexibility and target engagement .

- Biological Validation : Test analogs against disease-relevant targets (e.g., kinases, proteases) using in vitro assays. For example, pyrimidine derivatives showed IC50 values <10 µM in antiproliferative screens .

Q. How can contradictory biological activity data be resolved across studies?

- Root Causes : Variability in assay conditions (e.g., pH, serum concentration) or compound purity (e.g., residual solvents affecting cytotoxicity).

- Resolution Protocol :

Standardized Assays : Replicate studies under controlled conditions (e.g., RPMI-1640 medium, 10% FBS, 48-hour incubation) .

Orthogonal Validation : Use multiple techniques (e.g., fluorescence-based ATP assays and Western blotting for apoptosis markers) to confirm activity .

Meta-Analysis : Cross-reference data with structurally similar compounds (e.g., N-(4-chlorophenethyl)-4-...benzamide derivatives) to identify trends .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.